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Compound of Interest

5-(2,4-Difluorophenyl)isoxazole-3-
Compound Name:
carboxylic acid

Cat. No.: B1414974

An In-Depth Technical Guide to the Physicochemical Properties of 5-(2,4-
difluorophenyl)isoxazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid is a heterocyclic building block of
significant interest in medicinal chemistry and drug discovery. Its structure combines three key
motifs: an isoxazole ring, a difluorinated phenyl group, and a carboxylic acid. This unique
combination imparts properties that are highly relevant for developing novel therapeutic agents.
The isoxazole core is a versatile scaffold found in numerous approved drugs, while the
difluorophenyl moiety can enhance metabolic stability and target-binding affinity through
specific fluorine interactions.[1][2] The carboxylic acid group provides a critical handle for salt
formation, formulation, and interaction with biological targets.

This technical guide provides a comprehensive analysis of the core physicochemical properties
of this compound. Moving beyond a simple data sheet, this document explains the scientific
rationale behind property measurements, offers detailed experimental protocols for their
determination, and discusses the implications of these properties for drug development. The
methodologies described are designed to be self-validating, ensuring the generation of robust
and reliable data for critical decision-making in a research and development setting.
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Molecular Identity and Structural Significance

A precise understanding of a compound's structure and identity is the foundation of all
subsequent characterization.

Chemical Identity

The fundamental identifiers for 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid are
summarized below.

Identifier Value Source(s)

5-(2,4-difluorophenyl)-1,2-
IUPAC Name ] ) [3]
oxazole-3-carboxylic acid

CAS Number 1083224-23-0 [31[4][5]
Molecular Formula C10HsF2NOs3 [3114]
Molecular Weight 225.15 g/mol [1][3]14]
, C1=CC(=C(C=C1F)F)C2=CC(
Canonical SMILES [3]
=NO2)C(=0)O
FQAFQXBZWSTPRH-
InChiKey [1][3]

UHFFFAOYSA-N

Structural Diagram

The chemical structure dictates the compound's physical and biological properties. The
diagram below illustrates the key functional groups.

Caption: Chemical structure of 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid.

Core Physicochemical Properties: Data and
Determination

The following properties are critical to assessing the drug-like potential of a compound. For
each, we discuss its relevance, present available data, and provide a standard, robust protocol
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for its experimental determination.

Physical State and Purity

e Relevance: The physical form and purity are baseline parameters that affect all other
measurements. Purity is especially critical, as impurities can drastically alter properties like
melting point and solubility.

o Observed Data: The compound is typically supplied as a white crystalline solid with a purity
of 97% or higher.[1][4][6]

o Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography
(HPLC)

o System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 um) on an
HPLC system equipped with a UV detector.

o Mobile Phase: Prepare a gradient system.
= Mobile Phase A: 0.1% Formic Acid in Water.
= Mobile Phase B: 0.1% Acetonitrile.

o Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent
(e.g., Acetonitrile) to a concentration of ~1 mg/mL.

o Chromatographic Method:

Flow Rate: 1.0 mL/min.

Injection Volume: 10 pL.

Detection Wavelength: 254 nm.

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return
to initial conditions.
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o Data Analysis: Integrate the peak area of the main component and any impurities.
Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%.

o System Validation: The protocol is validated by running a blank (solvent only) to ensure no
system peaks interfere and by demonstrating reproducibility across multiple injections.

Melting Point (Tm)

e Relevance: The melting point is a fundamental indicator of a crystalline solid's purity and
lattice energy. A sharp melting range typically signifies high purity.

o Observed Data: Specific melting point data is not consistently available in public databases,
but its solid nature is confirmed.[1]

o Experimental Protocol: Determination by Differential Scanning Calorimetry (DSC)

o Rationale: DSC is chosen over traditional melt-temp apparatus for its higher precision and
ability to detect thermal events like polymorph transitions. It measures the difference in
heat flow required to increase the temperature of a sample and a reference.

o Sample Preparation: Accurately weigh 1-3 mg of the crystalline solid into an aluminum
DSC pan. Crimp the pan to enclose the sample.

o Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

o Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen
atmosphere from ambient temperature to a temperature well above the expected melting
point (e.g., 250 °C).

o Data Analysis: The melting point is determined as the onset temperature of the
endothermic peak on the resulting thermogram. The peak's sharpness provides an
indication of purity.

Acid Dissociation Constant (pKa)

* Relevance: The pKa defines the extent of ionization at a given pH. For a carboxylic acid, it
dictates the equilibrium between the neutral, more lipophilic form (R-COOH) and the ionized,
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more water-soluble form (R-COO~™). This profoundly impacts solubility, membrane
permeability, and receptor binding.

o Observed Data: No experimental pKa value is publicly available for this specific compound.
o Experimental Protocol: Determination by Potentiometric Titration

o Rationale: This is the gold-standard method for pKa determination. It involves monitoring
the pH of a solution of the compound as a titrant (a strong base) is added, allowing for the
direct observation of the proton dissociation.

o System Preparation: Calibrate a pH meter with at least three standard buffer solutions
(e.g., pH 4, 7, 10).

o Sample Preparation: Prepare a solution of the compound (e.g., 1-5 mM) in a co-solvent
system (e.g., 50:50 Methanol:Water) to ensure sufficient solubility of the neutral form.

o Titration: Place the sample solution in a jacketed beaker at a constant temperature (25 °C)
and continuously stir. Add small, precise aliquots of a standardized strong base (e.g., 0.1
M KOH) using an automated titrator. Record the pH after each addition.

o Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the
half-equivalence point (the midpoint of the steepest part of the titration curve), where the
concentrations of the protonated and deprotonated species are equal.

Lipophilicity (LogP and LogD)

» Relevance: Lipophilicity, the "greasiness" of a molecule, is a critical determinant of its
Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

o LogP: The partition coefficient of the neutral species between octanol and water.

o LogD: The distribution coefficient at a specific pH, accounting for all ionized and neutral
species. LogD at pH 7.4 is most relevant for physiological conditions.

e Observed Data: The compound is described as having significant lipophilicity due to its
fluorinated phenyl group, but no quantitative value is provided.[1]
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o Experimental Protocol: Shake-Flask Method for LogD7.4

o Rationale: The shake-flask method is the traditional and most reliable method for
determining partition coefficients. It directly measures the distribution of the compound
between an aqueous and an immiscible organic phase.

o Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline at
pH 7.4) and presaturate it with n-octanol. Similarly, presaturate n-octanol with the aqueous
buffer. This prevents volume changes during the experiment.

o Sample Preparation: Prepare a stock solution of the compound in the organic phase (n-
octanol).

o Partitioning: Combine equal volumes of the aqueous buffer and the compound's octanol
solution in a glass vial.

o Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) to allow the
compound to partition between the two phases and reach equilibrium. Let the vial stand to
allow for complete phase separation.

o Quantification: Carefully sample each phase. Determine the concentration of the
compound in both the aqueous and organic layers using a validated analytical method like
HPLC-UV (as described in section 2.1).

o Calculation: Calculate LogDy>.4 using the formula: LogD7.4 = logio([Compound]octanol /
[Compound]aqueous). The protocol's integrity is ensured by running replicates and
confirming mass balance.

Integrated Analytical Workflow

A logical workflow ensures that foundational properties are confirmed before more complex
characterization is undertaken. This systematic approach prevents the misinterpretation of data
due to sample impurity or identity issues.
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Caption: A validated workflow for the physicochemical characterization of a novel compound.

Safety and Handling

Professional laboratory diligence is required when handling this compound.
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e GHS Hazard Classification:

Hazard Code Description Pictogram

H302 Harmful if swallowed GHSO07 (Exclamation Mark)
H315 Causes skin irritation GHSO07 (Exclamation Mark)
H319 Causes serious eye irritation GHSO07 (Exclamation Mark)
H335 May cause respiratory irritation ~ GHSO07 (Exclamation Mark)

Sources:[3]
¢ Handling Recommendations:

o Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles,

and a lab coat.

o Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume
hood, to avoid inhalation of dust.

o Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C).[5]

Conclusion

5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid presents a physicochemical profile
characteristic of a promising but challenging drug discovery candidate. It is a crystalline solid
with significant lipophilicity, driven by the difluorophenyl ring, and acidic properties conferred by
the carboxylic acid group. Its poor aqueous solubility in the neutral form is expected, but this
will be significantly modulated by pH due to the carboxylic acid's pKa. A thorough experimental
determination of its pKa, LogD at physiological pH, and precise aqueous solubility is paramount
for any drug development program. The protocols outlined in this guide provide a robust
framework for obtaining this critical data, enabling informed decisions in lead optimization,
formulation development, and preclinical evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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